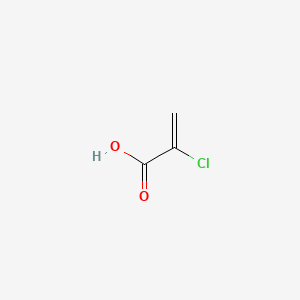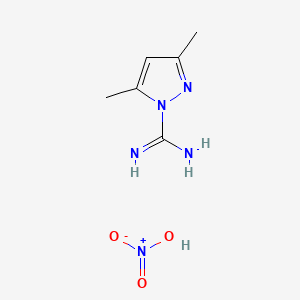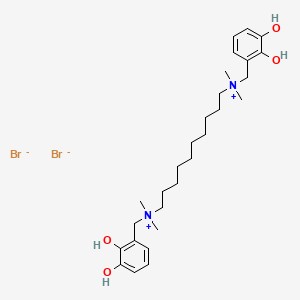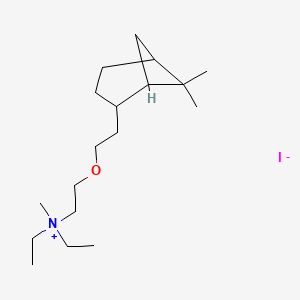
2-Chloroacrylic acid
Übersicht
Beschreibung
2-Chloroacrylic acid is a significant chemical compound involved in various chemical reactions and is studied for its unique molecular structure and chemical properties. It serves as a precursor in the synthesis of numerous organic compounds and polymers.
Synthesis Analysis
The synthesis of 2-Chloroacrylic acid involves various chemical reactions, including chlorination, oxidation, and hydrolysis. Notably, it can be derived from 3-cyanopyridine through a sequence of oxidation, chlorination, and hydrolysis steps, achieving a total yield of 75.1% under optimized conditions (Shi Wei-bing, 2009). Another method includes the use of chloroacetic acid to promote efficient and diastereoselective intramolecular cascade reactions, leading to synthetically relevant polycyclic building blocks (Stephen Clark et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Chloroacrylic acid derivatives reveals significant insights into their crystal structures, including the presence of weak halogen bonds alongside strong hydrogen bonds. Studies on molecular salts and cocrystals of related compounds demonstrate the importance of halogen bonds in stabilizing crystal structures (Madhavi Oruganti et al., 2017).
Chemical Reactions and Properties
2-Chloroacrylic acid undergoes various chemical reactions, including E-->Z and Z-->E isomerizations within the nanocavities of supramolecular frameworks, showcasing its dynamic behavior in crystalline states (Shao-Liang Zheng et al., 2007). Its reactivity facilitates the synthesis of complex molecules, such as 2-arylimidazole-4-carboxylic acids, through chemoselective cyclizations (Joshua C Yoburn, Subramanian Baskaran, 2005).
Wissenschaftliche Forschungsanwendungen
1. Crystal Engineering and Structural Characterization
2-Chloroacrylic acid demonstrates interesting properties in crystal engineering. A study by Oruganti et al. (2017) focused on the molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic Acid (2c4n), which is closely related to 2-Chloroacrylic acid. They found that halogen bonds play a vital role in the crystal stabilization of these molecular adducts, highlighting the significance of halogen bonds in the presence of strong hydrogen bonds (Oruganti et al., 2017).
2. Photo-Isomerization Studies
Zheng et al. (2007) explored the single-crystal-to-single-crystal E-->Z and Z-->E photo-isomerizations of 3-chloroacrylic acid within the nanocavities of a supramolecular framework. This study provides insights into the photochemical properties and potential applications of chloroacrylic acids in supramolecular chemistry (Zheng et al., 2007).
3. Environmental Degradation Studies
Winarno and Getoff (2002) conducted studies on the degradation of 2-Chloroaniline, which is structurally related to 2-Chloroacrylic acid, in water. They explored degradation methods like ozonation and photolysis in the presence of ozone, providing valuable information on environmental remediation techniques for chlorinated compounds (Winarno & Getoff, 2002).
4. Chemical Synthesis and Catalysis
Khachatryan et al. (2003) investigated the reaction of Haloacrylic Acids, including α-Chloroacrylic acid, with phosphorus nucleophiles. This study contributes to the understanding of chemical reactions involving chloroacrylic acids, which can be valuable in synthetic chemistry and catalysis (Khachatryan et al., 2003).
5. Enzymatic and Microbial Degradation
Kurata et al. (2004) discovered a novel enzyme in Burkholderia sp. WS that catalyzes the asymmetric reduction of 2-chloroacrylic acid to (S)-2-chloropropionic acid, highlighting the biological applications and potential biotechnological uses of 2-chloroacrylic acid in producing specific compounds (Kurata et al., 2004).
6. Industrial and Chemical Applications
Liang Zhou (2006) reviewed the resolution of 2-chloropropionic acid and ester, which are related to 2-chloroacrylic acid. The study provides insights into the industrial applications of these compounds in producing various chemicals, including pesticides and dyestuffs (Zhou Liang, 2006).
Safety and Hazards
2-Chloroacrylic acid causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Wirkmechanismus
Target of Action
2-Chloroacrylic acid, also known as α-Chloroacrylic acid , is a chlorocarboxylic acid
Mode of Action
As a carboxylic acid, it can donate a proton (H+) and act as a Bronsted acid . This property allows it to participate in various chemical reactions, potentially influencing biological processes.
Biochemical Pathways
2-Chloroacrylic acid is identified as the conjugate base of 2-chloroacrylate . It’s known to play a role as a nitric oxide synthase activator . Nitric oxide synthase is an enzyme that produces nitric oxide, a critical cellular signaling molecule involved in many physiological and pathological processes.
Result of Action
As a nitric oxide synthase activator , it could potentially influence processes regulated by nitric oxide, such as vasodilation, immune response, and neurotransmission.
Action Environment
The action, efficacy, and stability of 2-Chloroacrylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. For instance, as a carboxylic acid, its ionization state and, consequently, its reactivity can be influenced by pH .
Eigenschaften
IUPAC Name |
2-chloroprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTBMYHIYNGYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29010-02-4 | |
| Record name | 2-Propenoic acid, 2-chloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29010-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5060514 | |
| Record name | 2-Chloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroacrylic acid | |
CAS RN |
598-79-8 | |
| Record name | 2-Chloro-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroacrylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6B9YWM4XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl] dihydrogen diphosphate](/img/structure/B1205753.png)









![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)
![N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1205772.png)

